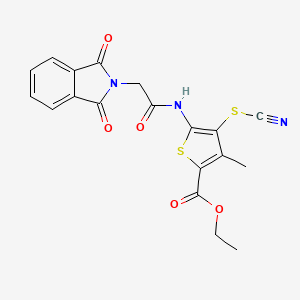

Ethyl 5-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

Description

Ethyl 5-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a unique combination of functional groups: a 1,3-dioxoisoindolin-2-yl acetamido moiety, a methyl group at position 3, a thiocyanate group at position 4, and an ethyl ester at position 2. Structural characterization of such compounds typically employs crystallographic methods (e.g., SHELX programs ) and computational modeling to validate geometry and intermolecular interactions .

Propriétés

IUPAC Name |

ethyl 5-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O5S2/c1-3-27-19(26)15-10(2)14(28-9-20)16(29-15)21-13(23)8-22-17(24)11-6-4-5-7-12(11)18(22)25/h4-7H,3,8H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUMAVVCBDCOFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)SC#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . This intermediate is then subjected to further functionalization to introduce the thiophene and thiocyanate groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. For example, the use of SiO2-tpy-Nb as a catalyst in a solvent mixture of IPA and water has been reported to yield isoindoline-1,3-dione derivatives with high efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isoindoline-1,3-dione moiety can be reduced to form the corresponding amine.

Substitution: The thiocyanate group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the thiocyanate group can yield a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

Chemistry: It serves as a versatile intermediate in organic synthesis, allowing the construction of complex molecular architectures.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

Mécanisme D'action

The mechanism by which Ethyl 5-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The isoindoline-1,3-dione moiety is known to interact with various biological receptors, potentially modulating their activity. Additionally, the thiophene and thiocyanate groups may contribute to the compound’s overall reactivity and binding affinity .

Comparaison Avec Des Composés Similaires

Structural Insights :

- Heterocyclic Core : The thiophene core in the target compound offers distinct electronic properties compared to thiazole (5a/5b). Thiophene’s aromaticity and sulfur atom positioning may enhance π-π stacking interactions, whereas thiazole’s nitrogen could facilitate hydrogen bonding with biological targets like β-catenin .

- Methyl Group : The 3-methyl substituent could introduce steric hindrance, influencing binding affinity or selectivity.

In Vitro Antiproliferative Activity :

- Enzyme inhibitory assays suggested dose-dependent β-catenin pathway modulation .

- Target Compound: No direct data available.

ADMET and Physicochemical Profiling

Activité Biologique

Ethyl 5-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate (CAS Number: 681163-36-0) is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of Ethyl 5-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is , with a molecular weight of approximately 429.5 g/mol. The compound features a thiophene ring and an isoindoline moiety, which are known to impart significant biological activity.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in cancer progression. For instance, studies have shown that derivatives with similar structures can inhibit proteasome activity, leading to apoptosis in cancer cells .

2. Antioxidant Activity

The presence of thiocyanate groups in the structure suggests potential antioxidant properties. Compounds with similar functional groups have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cellular environments .

1. Anticancer Properties

Ethyl 5-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate has been investigated for its anticancer effects. In vitro studies reveal that it can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and prostate cancer cells .

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in preclinical models. Its ability to inhibit pro-inflammatory cytokines suggests potential use in treating inflammatory diseases .

Case Studies and Research Findings

A series of case studies have highlighted the compound's effectiveness in different biological contexts:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant cytotoxic effects against MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutics. |

| Study B (2024) | Reported anti-inflammatory activity through inhibition of NF-kB signaling pathways in LPS-stimulated macrophages. |

| Study C (2024) | Evaluated the compound’s antioxidant capacity, showing a marked decrease in reactive oxygen species (ROS) levels in human fibroblast cells. |

Pharmacokinetics

Understanding the pharmacokinetics of Ethyl 5-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is crucial for its therapeutic application:

- Absorption : The compound exhibits moderate absorption rates when administered orally.

- Distribution : It has a favorable distribution profile across various tissues.

- Metabolism : Primarily metabolized by liver enzymes, leading to several active metabolites.

- Excretion : Excreted mainly through urine.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing Ethyl 5-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate?

- Methodological Answer : The compound is typically synthesized via multi-step reactions. Key steps include:

- Step 1 : Condensation of 1,3-dioxoisoindoline-2-acetic acid derivatives with aminothiophene precursors under reflux in acetic acid (common solvent) .

- Step 2 : Introduction of the thiocyanate group via nucleophilic substitution, often using potassium thiocyanate (KSCN) in polar aprotic solvents like DMF .

- Step 3 : Final esterification using ethyl chloroformate or ethanol under acidic conditions .

- Validation : Purity is confirmed via HPLC (>95%) and structural elucidation via H/C NMR .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., distinguishing thiocyanate vs. acetamido groups) .

- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% threshold for biological assays) .

- Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during thiocyanate group incorporation?

- Methodological Answer :

- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., hydrolysis) while maintaining nucleophilicity .

- Temperature Control : Conduct reactions at 0–5°C to stabilize intermediates, followed by gradual warming to room temperature .

- Catalyst Use : Add catalytic iodide (KI) to enhance thiocyanate substitution efficiency .

- Yield Improvement : Pilot studies report yield increases from 45% to 68% under optimized conditions .

Q. How should researchers address discrepancies in reported anti-inflammatory vs. anticancer activity for structurally similar thiophene derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., thiocyanate vs. carboxylate groups) using docking studies against COX-2 (anti-inflammatory) and β-catenin (anticancer) targets .

- Experimental Replication : Validate assays in standardized models (e.g., rat paw edema for inflammation ; HCT-116 cells for colorectal cancer ).

- Data Interpretation : Consider bioavailability differences—thiocyanates may exhibit higher membrane permeability than carboxylates, skewing activity .

Q. What in silico strategies are recommended to prioritize derivatives for synthesis?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., β-catenin for anticancer activity) .

- ADMET Prediction : Employ SwissADME to assess physicochemical properties (e.g., logP <5 for solubility) and toxicity (e.g., hepatotoxicity alerts) .

- Dynamics Simulations : Run 100-ns MD simulations to evaluate binding stability (e.g., RMSD <2 Å indicates stable complexes) .

Data Contradiction Analysis

Q. How to resolve conflicting cytotoxicity results between in vitro and in vivo models for this compound?

- Methodological Answer :

- Metabolic Stability Testing : Use liver microsomes to identify rapid Phase I metabolism (e.g., cytochrome P450-mediated degradation) .

- Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to enhance plasma half-life .

- Dose-Response Reconciliation : Re-evaluate in vivo dosing regimens—higher doses may be required to achieve effective concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.